Product packaging for Calcium hexafluoroacetylacetonate(Cat. No.:CAS No. 121012-90-6)

Calcium hexafluoroacetylacetonate

Cat. No.: B1142483
CAS No.: 121012-90-6
M. Wt: 454.18
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Description

Significance of β-Diketonate Ligands in Coordination Chemistry

Beta-diketonate ligands represent one of the most significant and extensively studied classes of chelating agents in coordination chemistry. researchgate.net Their utility stems from the ability of their enolate form to coordinate with metal ions as a bidentate, monoanionic ligand, forming a stable six-membered chelate ring. researchgate.net This structural motif imparts considerable thermodynamic stability to the resulting metal complexes. The versatility of β-diketonate ligands is further enhanced by the ease with which the substituents at the terminal positions of the diketone framework can be modified. This tunability allows for fine control over the steric and electronic properties of the metal complexes, influencing characteristics such as solubility, volatility, and reactivity.

For over a century, these compounds have been employed to form complexes with a vast array of metals from across the periodic table, including d-block and f-block elements. researchgate.netresearchgate.net The resulting metal β-diketonates are crucial in numerous applications, serving as precursors for Metal-Organic Chemical Vapor Deposition (MOCVD), catalysts in organic synthesis, NMR shift reagents, and building blocks for luminescent materials and metallomesogens. researchgate.nettandfonline.com Their ability to form stable, often volatile, and soluble metal complexes makes them indispensable tools in both academic research and industrial processes. nih.gov

Unique Properties Conferred by Perfluorination in Hexafluoroacetylacetonate (hfac) Ligands

The introduction of fluorine atoms into the β-diketonate ligand framework, particularly the substitution of methyl groups with trifluoromethyl (CF₃) groups to form the hexafluoroacetylacetonate (hfac) ligand, imparts a unique and highly desirable set of properties to the resulting metal complexes. chemeurope.comwikipedia.org The strong electron-withdrawing nature of the CF₃ groups significantly alters the electronic distribution within the chelate ring.

This perfluorination leads to several key advantages:

Enhanced Volatility: The replacement of hydrogen atoms with larger, less polarizable fluorine atoms reduces intermolecular interactions (van der Waals forces) between the complex molecules. This decrease in intermolecular forces results in significantly higher volatility compared to their non-fluorinated analogues, such as acetylacetonates. chemeurope.commdpi.com This property is paramount for their use as precursors in MOCVD and Atomic Layer Deposition (ALD) for the fabrication of thin films. nih.gov

Increased Lewis Acidity: The electron-withdrawing CF₃ groups pull electron density away from the metal center through the oxygen atoms. This effect increases the positive charge on the metal ion, enhancing its Lewis acidity. wikipedia.org This makes the metal center more susceptible to coordination by additional ligands and can influence the catalytic activity of the complex.

Improved Solubility: Fluorinated complexes often exhibit enhanced solubility in a wider range of solvents, including non-polar organic and even fluorous solvents. nih.govrsc.org This facilitates their purification and processing for various applications.

Thermal Stability: While the ligand design directly influences thermal properties, fluorination often contributes to the formation of complexes with sufficient thermal stability to be vaporized without decomposition, a critical requirement for CVD precursors. nih.gov

The conjugate base of hexafluoroacetylacetone (B74370), hfac⁻, is a cornerstone in modern coordination chemistry, enabling the synthesis of metal complexes with tailored properties for advanced materials and microelectronics applications. chemeurope.com

Overview of Research Trajectories for Alkaline Earth Metal Hexafluoroacetylacetonates

Research into the hexafluoroacetylacetonate complexes of alkaline earth metals (Ae), primarily calcium (Ca), strontium (Sr), and barium (Ba), is largely driven by the demand for high-quality precursor materials for advanced electronic and optical applications. The chemistry of these elements is characterized by their fixed +2 oxidation state and predominantly ionic bonding. rsc.orgbritannica.com However, the large ionic radii and low polarizing power of the heavier alkaline earth cations (Ca²⁺, Sr²⁺, Ba²⁺) present unique challenges in coordination chemistry, making it difficult to form simple, monomeric, and volatile complexes. nih.gov

The primary research trajectory has been the development of volatile and thermally stable MOCVD precursors for the deposition of thin films. These materials include:

High-temperature superconductors: Barium-containing complexes are investigated as components for depositing materials like Yttrium Barium Copper Oxide (YBCO).

Ferroelectric and Dielectric Materials: Strontium and barium complexes are used to create thin films of materials like strontium titanate (SrTiO₃) and barium titanate (BaTiO₃), which are essential for capacitors and memory devices.

Optical Coatings: Calcium fluoride (B91410) (CaF₂) thin films, grown from precursors like calcium hexafluoroacetylacetonate, are used in optical applications.

A significant research effort focuses on overcoming the tendency of these coordinatively unsaturated complexes to form non-volatile oligomers or polymers. Strategies include the use of neutral ancillary ligands, such as polyethers or glymes, to saturate the metal coordination sphere, thereby preventing oligomerization and increasing volatility. nih.gov The goal is to create monomeric complexes that sublime at low temperatures with minimal residue, ensuring the deposition of high-purity films. nih.govresearchgate.net The synthesis, structural characterization, and thermal analysis (e.g., thermogravimetric analysis) of novel alkaline earth metal hexafluoroacetylacetonate adducts remain an active and crucial area of materials-oriented inorganic chemistry. nih.gov

Compound Data

This table summarizes key properties of the primary chemical compound discussed in this article.

PropertyValue
Chemical Name This compound
Synonyms Calcium 1,1,1,5,5,5-hexafluoropentane-2,4-dionate
CAS Number 141572-90-9 (dihydrate); 121012-90-6 (anhydrous)
Molecular Formula C₁₀H₂CaF₁₂O₄ (anhydrous) strem.com
Molecular Weight 454.18 g/mol (anhydrous) synquestlabs.combuyersguidechem.com
Appearance Off-white powder strem.com

Mentioned Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H2CaF12O4 B1142483 Calcium hexafluoroacetylacetonate CAS No. 121012-90-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H2F6O2.Ca/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2*2-1-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKDHPCUMMNGKK-PAMPIZDHSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2CaF12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Coordination Geometry of Calcium Hexafluoroacetylacetonate

Single-Crystal X-ray Diffraction Studies of Calcium Hexafluoroacetylacetonate and its Adductsnih.govnih.govresearchgate.netmdpi.com

Single-crystal X-ray diffraction analysis provides high-resolution data on the atomic positions within a crystal lattice. youtube.com For this compound, particularly its dihydrate form, this technique reveals the intricate details of how the calcium ion is coordinated by the hexafluoroacetylacetonate ligands and water molecules. alfa-chemistry.comnih.gov

Coordination compounds can exist as discrete, single-unit molecules (mononuclear) or as extended, repeating chains or networks (polymeric). The final architecture is influenced by the coordination preferences of the metal ion, the nature of the ligand, and the presence of any bridging species. mdpi.com

In the case of metal complexes involving hexafluoroacetylacetonate (hfac), both architectures are possible. For instance, studies on manganese(II) with hfac and flexible bipyridyl bridging ligands have shown the formation of one-dimensional polymeric chains. researchgate.net Conversely, in the absence of a suitable bridging ligand, a mononuclear complex is often formed. For this compound dihydrate, [Ca(hfac)₂(H₂O)₂], the structure is typically mononuclear. The two water molecules complete the coordination sphere of the calcium ion, satisfying its coordination requirements and preventing the hfac ligands from bridging to adjacent metal centers. Should the water molecules be replaced by a ligand capable of bridging two metal centers, a polymeric structure could be envisioned.

The calcium ion (Ca²⁺) is known for its flexible coordination environment, readily accommodating various coordination numbers and geometries. Unlike many transition metals that show a strong preference for a specific geometry (e.g., octahedral), calcium can have coordination numbers ranging from 6 to 9, with 7 and 8 being very common. libretexts.org This flexibility leads to geometries that are often distorted from ideal polyhedra. libretexts.org

In a potential structure for this compound dihydrate, the central calcium ion would be coordinated to four oxygen atoms from the two bidentate hexafluoroacetylacetonate ligands and two oxygen atoms from the two water molecules. This results in a coordination number of six. The arrangement of these six oxygen atoms around the calcium center would form a distorted octahedron. The Ca²⁺-oxygen bond distances typically range from 2.30 to 2.50 Å. libretexts.org The specific geometry is dictated by the steric and electronic requirements of the ligands.

Table 1: Typical Coordination Characteristics of Calcium Ions
CharacteristicCommon Values/ObservationsReference
Common Coordination Numbers (CN)6, 7, 8, 9 (Order of prevalence: 8 > 7 > 6 > 9) libretexts.org
Typical GeometryOften irregular; can be described as distorted octahedral (for CN=6) or pentagonal bipyramid (for CN=7) researchgate.net
Ca²⁺-Oxygen Bond Distances2.30 - 2.53 Å libretexts.org
Ligand PreferenceStrongly prefers oxygen donor ligands over nitrogen or sulfur libretexts.org

Structural Dynamics and Conformational Analysis

While single-crystal X-ray diffraction provides a static picture of a molecule, in reality, atoms and functional groups are in constant motion. Structural dynamics refers to these movements, which can include vibrations, rotations, and conformational changes. nih.gov

For this compound, the primary dynamic features would involve the rotation of the trifluoromethyl (–CF₃) groups around the C–C single bonds. The main body of the hexafluoroacetylacetonate ligand, which forms a six-membered chelate ring with the calcium ion, is relatively rigid due to π-electron delocalization. The entire complex also undergoes librational (wobbling) and translational movements within the crystal lattice. Detailed analysis of these dynamics often requires computational methods, such as molecular dynamics (MD) simulations, to complement experimental data from techniques like variable-temperature X-ray diffraction. nih.gov

Influence of Ligand Environment on Calcium Coordination Sphere

The ligands bound to a central metal ion dictate its coordination chemistry. The size, shape, charge, and electronic properties of the ligand determine the resulting coordination number, geometry, and stability of the complex.

The hexafluoroacetylacetonate anion (hfac) is a bidentate chelating ligand. researchgate.net This means it binds to the calcium ion at two points, using its two oxygen atoms, to form a stable six-membered ring. beloit.edu This phenomenon, known as the chelate effect, results in a complex that is significantly more stable than if the calcium were bound to two separate monodentate ligands. beloit.edu

The presence of the six highly electronegative fluorine atoms on the ligand has a profound electronic effect. These atoms withdraw electron density from the acetylacetonate (B107027) backbone, which in turn influences the electron density on the coordinating oxygen atoms and the strength of the Ca–O bonds. This electronic modification is a key feature of the hfac ligand and distinguishes its complexes from those of non-fluorinated acetylacetonate.

Impact of Ancillary Lewis Ligands on Coordination Preferences

The coordination environment of the calcium ion in this compound is highly susceptible to the influence of ancillary Lewis base ligands. In the absence of such ligands, the calcium center may be coordinatively unsaturated, leading to the formation of polymeric structures or oligomers where the oxygen atoms of the hexafluoroacetylacetonate (hfac) ligands bridge between calcium centers. However, the introduction of Lewis bases can saturate the coordination sphere of the calcium ion, resulting in the formation of discrete monomeric adducts.

The coordination number and geometry of the calcium ion are dictated by the steric bulk and electronic properties of the ancillary ligand. Common Lewis bases that form adducts with metal β-diketonates include ethers (like tetrahydrofuran, THF), amines (such as pyridine (B92270) or triethylamine), and water. For instance, in related calcium β-diketiminate complexes, the addition of solvents like THF or diethyl ether has been shown to alter the coordination environment of the calcium ion. nih.gov

The interaction with a Lewis base typically involves the displacement of a bridging hfac oxygen or the expansion of the coordination sphere of the calcium ion. For example, a six-coordinate calcium center in a polymeric structure might become seven- or eight-coordinate upon the addition of one or two monodentate Lewis base ligands. The preference for a particular coordination number is a delicate balance between the size of the calcium ion, the steric demands of both the hfac and the ancillary ligands, and the electronic donating ability of the Lewis base.

Table 1: Expected Coordination Geometries of this compound Adducts with Ancillary Lewis Ligands

Ancillary Ligand(s)Expected Coordination NumberProbable Geometry
None6 or higherPolymeric/Oligomeric
1 Monodentate Ligand7Capped Octahedron or Pentagonal Bipyramid
2 Monodentate Ligands8Square Antiprism or Dodecahedron
1 Bidentate Ligand8Square Antiprism or Dodecahedron

Note: The coordination numbers and geometries are predictive and based on the general coordination chemistry of calcium and related metal β-diketonate complexes.

Effects of Solvation and Hydration on Complex Structure

In the dihydrate, the two water molecules are expected to coordinate directly to the calcium ion, satisfying its coordination requirements. This results in a discrete molecular structure where the calcium ion is coordinated by the four oxygen atoms from the two bidentate hexafluoroacetylacetonate ligands and the two oxygen atoms from the water molecules. This would lead to a coordination number of six for the calcium ion, likely adopting a distorted octahedral geometry.

Studies on the hydration of the free calcium ion in aqueous solution have shown that it typically has a coordination number of around eight, with Ca-O bond distances in the range of 2.46 Å. researchgate.net However, the steric bulk of the hexafluoroacetylacetonate ligands would likely favor a lower coordination number in the solid-state hydrated complex. The hydration of alkaline earth metal ions is a complex process, with the structure of the hydration shell being dependent on the ionic radius. nih.govnih.gov

The crystal structures of hydrated copper(II) hexafluoroacetylacetonate have been extensively studied and reveal the presence of coordinated water molecules, leading to square-pyramidal or octahedral geometries. researchgate.netacs.org For instance, a monoaquo complex, Cu(hfac)₂(H₂O), exhibits a square-pyramidal geometry with the water molecule in the apical position. acs.org A trihydrate has also been identified as [trans-Cu(hfac)₂(H₂O)₂]·H₂O. acs.org These findings in the copper analogue strongly support the model of direct coordination of water molecules to the calcium center in the hydrated form of this compound.

The process of hydration can significantly alter the physical properties of the complex, such as its solubility and volatility. The coordinated water molecules can also participate in hydrogen bonding networks within the crystal lattice, further stabilizing the structure.

Table 2: Representative Bond Lengths in Hydrated Calcium Complexes

BondTypical Length (Å)Source
Ca-O (water)2.46 (average) researchgate.net
Ca-O (carboxylate)2.3 - 2.5 nih.gov

Note: These values are for hydrated calcium ions and calcium carboxylate complexes and serve as an approximation for the expected bond lengths in this compound dihydrate.

Vapor Phase Properties and Volatility Studies of Calcium Hexafluoroacetylacetonate Precursors

Thermal Behavior and Decomposition Pathways

The thermal characteristics of a precursor determine the temperature window for its successful transport and decomposition during a CVD process. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in elucidating this behavior. tainstruments.com

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in Controlled Atmospheres

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature, providing insights into its decomposition pattern. slideshare.net For metal β-diketonates like calcium hexafluoroacetylacetonate, TGA can reveal the temperatures at which the ligand starts to detach from the metal center, leading to the formation of volatile byproducts and a non-volatile residue. researchgate.net The analysis is typically carried out under controlled atmospheres, such as nitrogen or argon, to prevent unwanted side reactions like oxidation. tainstruments.com

A mixed-ligand complex, Ca(hfa)₂(diglyme)(H₂O), has been studied, and it was noted that the vaporization is a quantitative process up to 200°C with a significant weight loss, indicating its potential as a vapor phase precursor. researchgate.net

Interactive Table: General Thermal Decomposition Stages of Metal β-Diketonates

Temperature Range Event Technique Observation
Low to ModerateMelting/SublimationDSC/TGAEndothermic peak/Initial mass loss
Moderate to HighLigand DissociationTGASignificant mass loss
HighDecomposition of LigandsTGA/MSFurther mass loss, formation of various products
Very HighFormation of ResidueTGAStable residual mass (e.g., metal oxide, metal fluoride)

Mass Spectrometric Analysis of Vapor Composition and Fragmentation Patterns

Mass spectrometry (MS) is a powerful technique to analyze the composition of the vapor phase and to understand the fragmentation pathways of the precursor molecule upon ionization. libretexts.org When a volatile compound like this compound is introduced into a mass spectrometer, it is ionized, typically by electron impact, leading to the formation of a molecular ion (the parent ion) and various fragment ions. The pattern of these fragments provides a fingerprint of the molecule and clues about its structure and bonding. youtube.com

The fragmentation of metal β-diketonates often involves the loss of ligands or parts of the ligand. For carbonyl compounds, alpha cleavage, the breaking of a bond adjacent to the carbonyl group, is a common fragmentation pattern. youtube.com In the case of Ca(hfa)₂, one would expect to observe fragments corresponding to the loss of a hexafluoroacetylacetonate radical, [Ca(hfac)]⁺, as well as fragments from the ligand itself, such as [CF₃]⁺ and [CF₃CO]⁺. The relative abundance of these fragments can provide information about the stability of the different bonds within the complex. libretexts.org

Identification of Decomposition Intermediates and Products

Understanding the decomposition pathway is crucial for controlling the composition and purity of the deposited film. Vapor phase decomposition (VPD) techniques, often coupled with mass spectrometry (VPD-ICP-MS), are used to identify trace metallic contaminants and can be adapted to study the decomposition products of precursors. wikipedia.orgmeasurlabs.combalazs.com

For metal hexafluoroacetylacetonate complexes, thermal decomposition can lead to the formation of metal fluorides, oxides, or carbides, depending on the reaction conditions such as temperature and the presence of reactive gases like oxygen or hydrogen. google.com Studies on similar β-diketonate precursors suggest that at lower temperatures, the metal-oxygen bond may break, allowing the ligand to leave with minimal fragmentation. At higher temperatures, the ligand itself can decompose, potentially leading to carbon incorporation in the deposited film. The fluorinated nature of the hfac ligand makes the formation of calcium fluoride (B91410) (CaF₂) a likely outcome, especially in the absence of a strong oxygen source. nih.gov

Determination of Saturation Vapor Pressure and Enthalpies of Vaporization

The saturation vapor pressure of a precursor is a key parameter that determines its mass transport rate in a CVD system. It is the pressure exerted by the vapor in equilibrium with its solid or liquid phase at a given temperature. ualberta.ca The Clausius-Clapeyron equation relates the vapor pressure to the temperature and the enthalpy of vaporization (ΔHvap), which is the energy required to transform a given quantity of a substance from a liquid to a gas. libretexts.org

While specific data for this compound is scarce, the vapor pressure of the related ligand, 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (Hhfa), has been studied. nist.gov The enthalpy of vaporization for Hhfa has been reported to be around 33.1 kJ/mol at 301 K. nist.gov For mixed-ligand complexes like Ca(hfa)₂(diglyme)(H₂O), the temperature dependence of the vapor pressure has been investigated, indicating their potential for MOCVD applications. researchgate.net

Interactive Table: Vapor Pressure Data for Selected Compounds

Compound Temperature (°C) Vapor Pressure (Pa) Reference
Elemental Calcium591 (solid)1 nyu.edu
Elemental Calcium9541,000 nyu.edu
1,1,1,5,5,5-hexafluoro-2,4-pentanedione~281,333 (10 Torr) nist.gov
This compoundData not readily availableData not readily available

Factors Influencing Volatility and Thermal Stability for Vapor Deposition

The design of the precursor molecule plays a significant role in its volatility and thermal stability. Modifications to the ligand structure can have a profound impact on these properties. researchgate.net

Ligand Design and Substitution Effects (e.g., Fluorination, Alkyl Chain Length)

The introduction of fluorine atoms into the β-diketonate ligand, as in the hexafluoroacetylacetonate ligand, generally increases the volatility of the corresponding metal complex. This is attributed to the electron-withdrawing nature of the fluorine atoms, which reduces the polarity of the M-O bond and weakens intermolecular interactions. mdpi.com The fluorinated ligands effectively shield the metal center, leading to more monomeric and volatile species. nih.gov

The length of the alkyl chains in the ligand can also influence the precursor's properties. While not directly applicable to the 'hfac' ligand itself, studies on other β-diketonates and related compounds show that increasing the alkyl chain length can sometimes lead to a decrease in volatility due to increased van der Waals forces. However, it can also enhance thermal stability by providing better steric shielding of the metal center. The optimal ligand design often involves a balance between these competing effects to achieve a precursor with suitable volatility and decomposition characteristics for a specific CVD process.

Theoretical and Computational Investigations of Calcium Hexafluoroacetylacetonate

Density Functional Theory (DFT) Calculations: An Unexplored Frontier

DFT has proven to be an invaluable method for predicting the fundamental properties of molecules and materials. For a compound like calcium hexafluoroacetylacetonate, DFT calculations could offer profound insights.

Prediction of Molecular Geometry and Electronic Structure: Awaiting Investigation

In the absence of dedicated DFT studies on this compound, its precise molecular geometry and electronic structure remain subjects of speculation based on analogies with other metal acetylacetonate (B107027) complexes. Theoretical calculations would be essential to determine key parameters such as bond lengths and angles within the hexafluoroacetylacetonate ligands and the coordination geometry around the calcium ion. Furthermore, the electronic structure, including the energies and compositions of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the compound's reactivity and optical properties, have yet to be computationally explored.

Analysis of Bonding Characteristics and Charge Distribution: An Open Question

A thorough analysis of the bonding within this compound is not available. DFT calculations, coupled with techniques like Natural Bond Orbital (NBO) analysis, would be necessary to quantify the nature of the calcium-oxygen bonds, determining their ionic and covalent character. Additionally, the distribution of atomic charges throughout the molecule, which is influenced by the highly electronegative trifluoromethyl groups, has not been computationally modeled.

Simulation of Spectroscopic Properties: A Field for Future Research

The simulation of spectroscopic properties, such as vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra, is a standard application of DFT. However, for this compound, such theoretical spectra have not been reported. These simulations would be instrumental in interpreting experimental spectra and assigning specific spectral features to molecular vibrations and chemical environments.

Molecular Dynamics Simulations: Uncharted Territory

MD simulations provide a window into the dynamic behavior of molecules and their interactions in various phases. For this compound, this powerful technique has not been applied, leaving significant gaps in our understanding of its behavior beyond the single-molecule level.

Understanding Intermolecular Interactions in Condensed and Gas Phases: A Knowledge Gap

The nature of intermolecular forces governing the behavior of this compound in solid and liquid states is currently unknown from a computational standpoint. MD simulations would be required to probe these interactions, which are critical for understanding properties like solubility, volatility, and crystal packing.

Predicting Thermal Behavior and Phase Transitions: An Area Ripe for Study

The thermal stability and potential phase transitions of this compound have not been investigated using MD simulations. Such studies could predict its melting point, boiling point, and any polymorphic transformations, providing valuable information for its application in processes like chemical vapor deposition.

Computational Studies on Reaction Mechanisms

Computational modeling offers a molecular-level view of the chemical transformations that this compound undergoes during processes such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).

While specific computational studies exclusively focused on the vapor phase decomposition of this compound are not extensively detailed in the reviewed literature, the decomposition pathways can be inferred from studies on analogous metal β-diketonate precursors, particularly those of other alkaline earth metals like strontium (Sr) and barium (Ba). nih.govrsc.org

Computational studies on similar metal β-diketonate precursors suggest that the vapor phase decomposition is a complex process. nih.gov The thermal decomposition of these compounds can proceed through several channels, including the fragmentation of the ligand itself. For β-diketonate complexes, a common issue is the potential for carbon incorporation into the deposited films, which points to the breakdown of the organic ligands during the deposition process. nih.govrsc.org

The strength of the bond between the metal and the ligand, as well as the intra-ligand bond strengths, are critical factors in determining the decomposition mechanism. nih.gov Density functional theory (DFT) calculations on Sr and Ba β-diketonate precursors have shown that diketonate ligands have stronger bonds to the metal compared to cyclopentadienyl (B1206354) (Cp) ligands, but weaker bonds within the ligand itself. nih.gov This suggests that for Ca(hfa)₂, the decomposition might be initiated by the cleavage of bonds within the hexafluoroacetylacetonate ligand.

Thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) is a powerful experimental technique to study the decomposition of such precursors. nih.govunitn.itstemed.site Studies on lanthanide hexafluoroacetylacetonate complexes have revealed that their sublimation can sometimes occur in multiple steps, indicating the presence of different chelate forms with varying thermal stabilities. nih.gov The analysis of the gaseous products by MS during TGA can identify the fragments produced during decomposition. For instance, in the thermal decomposition of lithium hexafluorophosphate-based electrolytes, GC-MS is used to identify organophosphate byproducts. rsc.org A similar approach for Ca(hfa)₂ would likely reveal fragments originating from the hexafluoroacetylacetonate ligand, such as carbon dioxide, and various fluorocarbon radicals. nih.gov

The modeling of surface reactions during Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) is crucial for understanding film growth, purity, and morphology. For precursors like this compound, these models help in predicting the interactions between the precursor molecules and the substrate surface.

The deposition of calcium-containing thin films, such as calcium fluoride (B91410) (CaF₂), has been achieved using Ca(hfa)₂ as a precursor. aip.org The surface chemistry on substrates like silicon is a key aspect of the deposition process. The silicon surface can be prepared to be either hydrophilic (terminated with -OH groups) or hydrophobic. researchgate.net The nature of the surface termination will significantly influence the initial adsorption and reaction of the Ca(hfa)₂ molecule.

Computational models for ALD and CVD often involve simulating the adsorption of the precursor on the substrate, followed by surface reactions that lead to film growth. In the context of ALD, these reactions are self-limiting. researchgate.net For a β-diketonate precursor like Ca(hfa)₂, the reaction on a hydroxylated surface could proceed via the reaction of the acidic protons of the surface -OH groups with the hfa ligands, leading to the release of the neutral hexafluoroacetylacetone (B74370) molecule (Hhfa) and the bonding of a calcium-containing species to the surface. The use of a co-reactant, such as water, is common in ALD processes to regenerate the surface hydroxyl groups for the next cycle. nih.gov

The oligomeric nature of many metal β-diketonates can complicate the deposition process and its modeling. rsc.orgrsc.org The formation of dimers or larger clusters in the gas phase can affect the volatility and reactivity of the precursor. The addition of Lewis base molecules, such as glymes, has been shown to break up these oligomers and improve precursor properties. researchgate.net

Thermodynamic Property Estimations (e.g., Enthalpies of Formation, Vaporization)

The thermodynamic properties of a precursor, such as its enthalpy of formation and enthalpy of vaporization (or sublimation), are critical for controlling the deposition process. The enthalpy of formation provides information about the stability of the compound, while the enthalpy of vaporization is a measure of its volatility. nih.gov

Isothermal thermogravimetric analysis (TGA) is a common technique used to determine the sublimation enthalpies of metal complexes. nih.gov Studies on a series of lanthanide hexafluoroacetylacetonate complexes provide an indication of the expected range for the sublimation enthalpy of similar metal complexes. The values for some of these complexes are presented in the table below.

CompoundSublimation Enthalpy (kJ/mol)
KLa(hfa)₄170.6 ± 2.1
KGd(hfa)₄166.4 ± 3.6
KLu(hfa)₄161.8 ± 2.3
Data from Knudsen effusion method measurements. researchgate.net

The trend observed in the lanthanide series, where the sublimation enthalpy decreases with the contraction of the lanthanide ion radius, suggests that the size of the central metal ion plays a significant role. researchgate.net This information can be used to estimate the sublimation enthalpy for Ca(hfa)₂ by considering the ionic radius of Ca²⁺ in comparison to the lanthanides.

Advanced Spectroscopic Characterization Techniques and Their Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for probing the structure and dynamics of calcium hexafluoroacetylacetonate in solution. By analyzing the magnetic behavior of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, researchers can glean detailed information about the molecular framework and its interactions with the surrounding environment.

Elucidation of Solution-State Structures and Dynamics (¹H, ¹³C, ¹⁹F NMR)

The solution-state structure of this compound is primarily defined by the coordination of the hexafluoroacetylacetonate (hfac) ligands to the central calcium ion. ¹H, ¹³C, and ¹⁹F NMR spectroscopies are instrumental in confirming the chelation of the ligands and understanding the electronic environment of the various nuclei within the complex.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by a single resonance corresponding to the methine proton (–CH–) of the acetylacetonate (B107027) backbone. oregonstate.edulibretexts.orgcsustan.edu The chemical shift of this proton provides information about the electronic environment within the chelate ring. In the dihydrate form of the complex, additional signals from water molecules may be observed. spectrabase.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers a more detailed view of the carbon framework. pressbooks.publibretexts.orgmasterorganicchemistry.comsigmaaldrich.comlibretexts.org Key resonances include those for the carbonyl carbons (–C=O), the methine carbon (–CH–), and the carbons of the trifluoromethyl (–CF₃) groups. The chemical shifts of the carbonyl and methine carbons are particularly sensitive to the coordination of the ligand to the calcium ion. chemicalbook.com The significant downfield shift of the carbonyl carbon resonance upon complexation is indicative of the donation of electron density from the oxygen atoms to the metal center.

¹⁹F NMR Spectroscopy: Given the presence of twelve fluorine atoms in the two hfac ligands, ¹⁹F NMR is an exceptionally sensitive probe for studying this compound. slideshare.netyoutube.comyoutube.com The spectrum typically shows a single resonance for the –CF₃ groups, assuming they are chemically equivalent. The chemical shift and any observed coupling patterns can provide insights into the symmetry of the complex in solution and potential interactions with the solvent or other species. nih.gov The large chemical shift range of ¹⁹F NMR makes it a powerful tool for detecting subtle changes in the electronic structure of the ligand upon coordination.

A summary of typical NMR data for this compound is presented below.

NucleusFunctional GroupTypical Chemical Shift (ppm)Notes
¹H Methine (CH)~5.5 - 6.5Chemical shift is sensitive to the solvent and coordination environment.
¹³C Carbonyl (C=O)~175 - 185Downfield shift upon coordination to Ca²⁺.
Methine (CH)~90 - 100
Trifluoromethyl (CF₃)~115 - 125 (quartet)Coupling to fluorine atoms (¹JCF) results in a quartet.
¹⁹F Trifluoromethyl (CF₃)~ -75 to -80Referenced to CFCl₃. Sensitive to the coordination state.

Investigations of Ligand Exchange and Coordination Environment

NMR spectroscopy is also a primary method for investigating the dynamic processes of ligand exchange and for characterizing the coordination sphere of the calcium ion. mcmaster.calibretexts.orgnih.gov Calcium complexes are generally labile, meaning they undergo rapid ligand exchange reactions in solution. libretexts.org

The coordination environment of the calcium ion in this compound typically involves the two bidentate hfac ligands, resulting in a coordination number of four from the primary ligands. However, in the presence of coordinating solvents (like water in the dihydrate form) or other donor molecules, the coordination number of the calcium ion can expand. nih.govacs.orgnih.gov Studies on related calcium β-diketonate complexes have shown that the calcium center can accommodate additional ligands, leading to higher coordination numbers. acs.org

Ligand exchange reactions can be monitored by temperature-dependent NMR studies. Changes in the line shapes of the NMR signals, such as broadening or coalescence of peaks, can provide quantitative information about the rates and mechanisms of these exchange processes. dalalinstitute.com While specific kinetic data for ligand exchange in this compound is not extensively reported, the general principles of dissociative or interchange mechanisms common for labile metal ions are expected to apply. libretexts.orgdalalinstitute.com The use of paramagnetic shift reagents in some NMR studies can also help to simplify complex spectra and provide further structural details about the coordination environment. nih.govucl.ac.uk

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound, offering detailed information about its functional groups, the nature of the metal-ligand bond, and changes in coordination. psu.eduyoutube.come-bookshelf.dedtic.mil

Analysis of Vibrational Modes and Functional Group Identification

The IR and Raman spectra of this compound are rich with information. The vibrational modes can be broadly categorized into those associated with the ligand itself and those involving the calcium-oxygen bonds.

Key vibrational modes of the hexafluoroacetylacetonate ligand include:

C=O and C=C Stretching: Strong bands in the 1500-1700 cm⁻¹ region are characteristic of the coupled stretching vibrations of the C=O and C=C bonds within the chelate ring. The positions of these bands are sensitive to the strength of the metal-ligand interaction.

CF₃ Stretching and Bending: The trifluoromethyl groups give rise to strong absorptions, typically in the 1100-1300 cm⁻¹ region for the stretching modes and at lower frequencies for the bending modes.

CH Bending: The in-plane and out-of-plane bending vibrations of the methine C-H bond are also observable.

The table below summarizes key IR absorption bands for this compound.

Wavenumber (cm⁻¹)AssignmentFunctional Group
~1640ν(C=O) + ν(C=C)Carbonyl & Alkene Stretch
~1530ν(C=C) + ν(C=O)Alkene & Carbonyl Stretch
~1260, ~1210, ~1150ν(CF₃)C-F Stretch
~790δ(CF₃)C-F Bend
~580Ring Deformation + ν(Ca-O)Chelate Ring & Metal-Oxygen

Probing Metal-Ligand Bonding and Coordination Changes

The vibrational frequencies associated with the chelate ring are particularly diagnostic of the nature of the metal-ligand bond. When the hexafluoroacetylacetonate ligand coordinates to the calcium ion, the C=O and C=C bond characters are altered due to electron delocalization within the six-membered ring. This results in shifts in their corresponding stretching frequencies compared to the free ligand.

The lower frequency region of the IR and Raman spectra (typically below 600 cm⁻¹) is where the vibrations involving the metal-oxygen bonds are found. nih.gov The Ca-O stretching and bending modes are direct probes of the metal-ligand bond strength. Changes in the coordination number or geometry of the calcium center, for instance, upon the addition of a neutral donor ligand, would be reflected in shifts in these metal-ligand vibrational frequencies. nih.gov For example, a weakening of the Ca-O bond would be expected to lead to a decrease in the Ca-O stretching frequency.

Mass Spectrometry (MS) for Gas Phase Analysis

Mass spectrometry is a crucial technique for analyzing the gas-phase behavior of this compound, providing information on its molecular weight and fragmentation pathways. nih.gov This is particularly relevant for applications such as chemical vapor deposition (CVD), where the compound is volatilized.

Upon ionization, typically through methods like electron impact (EI) or chemical ionization (CI), the parent molecular ion or related species can be detected. libretexts.orgmiamioh.eduyoutube.comlibretexts.org Studies on related metal hexafluoroacetylacetonate complexes have shown that fragmentation often proceeds through the loss of ligands or parts of ligands. nih.gov

Common fragmentation pathways observed in the mass spectra of metal β-diketonates include:

Loss of a Trifluoromethyl Group: Cleavage of a C-CF₃ bond can lead to a fragment ion corresponding to [M - CF₃]⁺.

Loss of a Ligand: The loss of an entire hexafluoroacetylacetonate radical, [M - hfac]⁺, is a common fragmentation route.

Rearrangement and Loss of Neutral Species: Intramolecular rearrangement followed by the elimination of stable neutral molecules can also occur.

Gas-phase ligand exchange reactions involving metal hexafluoroacetylacetonates have also been studied using mass spectrometry, providing insights into the relative stabilities of different metal-ligand combinations in the gas phase. nih.gov The fragmentation patterns observed in these studies help to elucidate the structure of the resulting mixed-ligand complexes.

Characterization of Volatile Species and Fragment Ions

Mass spectrometry (MS) is a powerful technique for identifying volatile species and their fragment ions, offering insights into the chemical pathways during deposition processes. When this compound, Ca(hfac)₂, is introduced into a mass spectrometer and ionized, typically through electron impact (EI), it undergoes fragmentation, breaking apart into smaller, charged pieces that are detected based on their mass-to-charge (m/z) ratio.

Key fragmentation pathways for metal(II) bis(hexafluoroacetylacetonate) complexes include:

Loss of a ligand: A common fragmentation pathway involves the cleavage of a metal-oxygen bond, leading to the loss of a complete hexafluoroacetylacetonate radical. This results in the formation of the [M(hfac)]⁺ ion, which is often a prominent peak in the spectrum. For Ca(hfac)₂, this would correspond to the [Ca(hfac)]⁺ fragment.

Ligand-based fragmentation: The hfac ligand itself can fragment. A characteristic fragment is the [CF₃]⁺ ion (m/z = 69). Another significant peak often arises from the cleavage of the C-CF₃ bond within the ligand. researchgate.net

Formation of the ligand ion: The [hfac]⁺ ion may also be observed, corresponding to the charged ligand separating from the metal center.

The analysis of these fragments helps in understanding the stability of the precursor and the relative strengths of its chemical bonds, which is crucial for optimizing chemical vapor deposition (CVD) processes. A summary of expected ion fragments for Ca(hfac)₂ based on analogous compounds is presented below.

Table 1: Predicted Mass Spectrometry Fragments for this compound

Predicted Fragment IonFormulaPlausible Origin
[Ca(hfac)]⁺C₅HF₆O₂Ca⁺Loss of one hfac ligand from the molecular ion.
[hfac]⁺C₅H₂F₆O₂⁺The intact ligand as a cation.
[CF₃]⁺CF₃⁺Fragmentation of the hfac ligand.
[M - CF₃]⁺C₉H₂F₉O₄Ca⁺Loss of a trifluoromethyl group from the molecular ion.

Study of Thermal Decomposition Products in Real-Time

Thermogravimetric analysis (TGA) is a fundamental technique used to study the thermal stability and decomposition of materials. umw.edu.pl By monitoring the change in mass of a sample as it is heated at a controlled rate, TGA reveals the temperatures at which decomposition events occur. h-and-m-analytical.com This information is vital for determining the appropriate temperature window for CVD applications, ensuring the precursor decomposes effectively on the substrate without gas-phase decomposition.

Specific TGA data for this compound is not widely published. However, studies on its non-fluorinated analog, calcium bis(acetylacetonate) (Ca(acac)₂), provide a useful comparison. The thermal decomposition of Ca(acac)₂ proceeds in multiple steps: an initial loss of any coordinated water molecules, followed by the decomposition of the organic ligands to form calcium carbonate (CaCO₃), and finally, the decomposition of calcium carbonate to calcium oxide (CaO) at higher temperatures (above 600°C). researchgate.net

For this compound, the decomposition pathway is expected to be significantly different due to the presence of strong carbon-fluorine bonds. The high volatility of metal hexafluoroacetylacetonates is a known advantage for CVD. wikipedia.org The decomposition would likely occur at different, potentially lower, temperatures and produce different byproducts. Instead of solely forming calcium carbonate, the decomposition could lead to the formation of calcium fluoride (B91410) (CaF₂) or calcium oxyfluoride species, alongside various volatile fluorinated organic compounds. Real-time analysis, often achieved by coupling the TGA instrument to a mass spectrometer or an FT-IR spectrometer, allows for the identification of the gaseous products evolved at each decomposition stage. s4science.at

Table 2: Comparative Thermal Decomposition Stages

CompoundDecomposition StageApprox. Temperature Range (°C)Primary Solid ProductReference
Calcium bis(acetylacetonate) hydrateLigand Decomposition175 - 635Calcium Carbonate (CaCO₃) researchgate.net
Carbonate Decomposition635 - 800Calcium Oxide (CaO) researchgate.net
Calcium Oxalate (B1200264) Monohydrate (Common Standard)Dehydration~100 - 250Anhydrous Calcium Oxalate mdpi.com
Decomposition to Carbonate~400 - 500Calcium Carbonate (CaCO₃) mdpi.com

Note: The decomposition temperatures for this compound are expected to differ from these values.

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES)

XPS and AES are surface-sensitive techniques crucial for determining the elemental composition and chemical states of atoms on the surface of deposited films, typically probing the top 5-10 nanometers.

Surface Compositional Analysis of Deposited Films

When thin films are grown using this compound as a precursor, XPS is used to verify the presence of the desired elements and to detect any impurities. An XPS survey spectrum provides a broad overview of all elements present on the surface. For a film of calcium oxide or calcium fluoride, peaks corresponding to calcium (Ca), oxygen (O), and/or fluorine (F) would be expected. Carbon (C) is also commonly detected, either as an intended component (e.g., in calcium carbonate) or as an unintentional impurity from the precursor ligands or atmospheric exposure. osti.gov

High-resolution spectra of the specific elemental peaks are then acquired for detailed analysis. For instance, the presence of calcium is unequivocally confirmed by the appearance of the Ca 2p doublet (Ca 2p₃/₂ and Ca 2p₁/₂). researchgate.net The relative atomic concentrations of the elements on the surface can be quantified from the areas of these high-resolution peaks, providing the film's surface stoichiometry.

Oxidation States and Chemical Bonding on Material Surfaces

Beyond elemental identification, XPS provides critical information about the chemical environment through small shifts in the binding energies of the core electrons. wikipedia.org This "chemical shift" is used to determine the oxidation state of an element. An increase in the positive oxidation state of an atom leads to a higher binding energy because there is less electron shielding of the nucleus, meaning more energy is required to eject a core electron. tcichemicals.com

For films deposited from Ca(hfac)₂, the Ca 2p peaks are analyzed to confirm the oxidation state of calcium. In compounds like CaO or CaF₂, calcium exists in the +2 oxidation state. XPS analysis of calcium-doped films shows the Ca 2p₃/₂ peak at a binding energy of approximately 347 eV, which is characteristic of the Ca²⁺ state. researchgate.netlibretexts.org By analyzing the high-resolution spectra of other elements like O 1s, C 1s, and F 1s, the nature of the chemical bonding can be elucidated. For example, the O 1s peak can be deconvoluted to distinguish between oxygen in a metal oxide lattice (M-O) and oxygen in hydroxyl groups (M-OH) or carbonate species (CO₃²⁻). researchgate.net This level of detail is essential for understanding the chemical nature of the deposited film and its potential performance in a device. acs.org

Table 3: Typical XPS Binding Energies for Relevant Elements

ElementCore LevelTypical Binding Energy (eV)Information GainedReference
CalciumCa 2p₃/₂~347.3Presence and quantification of Ca; indicative of Ca²⁺ oxidation state. researchgate.netlibretexts.org
OxygenO 1s~529-532Distinguishes between lattice oxygen (e.g., in CaO) and surface contaminants like hydroxides or carbonates. researchgate.netlibretexts.org
FluorineF 1s~684-689Presence of fluoride (e.g., in CaF₂); can indicate ligand residue. massbank.eu
CarbonC 1s~284.8 (adventitious), ~290 (carbonate)Detects organic residue from precursor or carbonate formation. osti.gov

Electron Microscopy Techniques (SEM, TEM) for Morphological and Microstructural Analysis of Deposited Films

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are cornerstone techniques for visualizing the physical characteristics of thin films. They provide direct, high-magnification images of the film's surface and internal structure.

SEM is primarily used to study the surface topography of a film. A focused beam of electrons scans the surface, and the resulting signals (secondary and backscattered electrons) are used to create an image. SEM images reveal critical information about the film's morphology, such as whether it is smooth and continuous or composed of discrete islands. researchgate.net It can also show surface features like cracks, pores, and the shape of crystalline grains on the surface.

TEM, in contrast, provides a cross-sectional view of the film and its interface with the substrate. For TEM analysis, a very thin slice of the sample must be prepared. An electron beam is transmitted through this slice, and the resulting image reveals the internal microstructure. TEM is invaluable for observing the grain structure within the film, identifying crystal defects like dislocations or stacking faults, and examining the sharpness and quality of the interface between the film and the underlying substrate.

Film Thickness, Uniformity, and Grain Size Analysis

Both SEM and TEM are routinely used for the quantitative analysis of key film properties.

Film Thickness and Uniformity: Cross-sectional SEM is a straightforward method to measure the thickness of a deposited film. By imaging the film from the side (after cleaving the substrate), a direct measurement can be made. researchgate.net To assess uniformity, measurements can be taken at multiple points across the sample. TEM provides more precise thickness measurements and can reveal subtle variations in thickness at the nanoscale.

Grain Size Analysis: The size, shape, and orientation of crystalline grains within a film profoundly impact its properties. SEM can be used to estimate the size of grains on the film's surface. aps.org However, TEM provides a more comprehensive analysis of the grain structure throughout the film's thickness. Plan-view TEM images (looking down through the film) are particularly useful for measuring the distribution of grain sizes. Studies have shown that grain size is often correlated with film thickness; as the film gets thicker, the grains tend to become larger. mdpi.com Deposition conditions, such as substrate temperature and deposition rate, strongly influence the nucleation and growth of these grains, thereby controlling the final grain size and film morphology. aps.org

Table 4: Influence of Deposition Parameters on Film Characteristics

ParameterInfluence on Film PropertiesAnalytical Technique
Substrate TemperatureAffects surface mobility of adatoms, influencing crystallinity and grain size. Higher temperatures often lead to larger grains.SEM, TEM, XRD
Deposition TimeDirectly correlates with film thickness. Longer times can also lead to larger grain sizes.SEM, TEM
Precursor Flux / PressureImpacts the deposition rate and can affect film uniformity and density.SEM, TEM
AnnealingPost-deposition heating can promote grain growth, improve crystallinity, and densify the film. researchgate.netSEM, TEM, XRD

Cross-Sectional Imaging and Interface Characterization

The evaluation of thin films derived from this compound, particularly in the context of microelectronics and optical coatings, necessitates a detailed understanding of their morphology, thickness, and the nature of their interface with the underlying substrate. Cross-sectional imaging and interface characterization techniques are therefore indispensable for quality control and for correlating deposition parameters with final film properties. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide direct visualization of the film's structure, while X-ray Photoelectron Spectroscopy (XPS) offers insights into the chemical composition and bonding at the interface.

Cross-sectional Field Emission Scanning Electron Microscopy (FE-SEM) is a powerful tool for examining the thickness and morphology of thin films. For instance, in the fabrication of calcium fluoride (CaF₂) thin films, which can be produced from this compound precursors, cross-sectional FE-SEM images reveal the film's thickness and structural features like columnar growth. mdpi.com One study on CaF₂ thin films deposited on borosilicate glass via vacuum thermal evaporation utilized cross-sectional FE-SEM to confirm a film thickness of approximately 120 ± 4 nm. mdpi.com This direct measurement is crucial for optimizing optical properties, such as anti-reflection coatings for solar modules. mdpi.com

Energy Dispersive X-ray Analysis (EDX), often coupled with SEM, provides elemental composition data. In the sol-gel synthesis of Europium-doped CaF₂ films using a Ca(hfa)₂ precursor, EDX analysis of the films deposited on a Si (100) substrate confirmed the presence of calcium, fluorine, and europium. nih.gov Notably, the absence of significant carbon or oxygen signals in the EDX spectrum indicated the clean decomposition of the this compound precursor during the process. nih.gov

For higher resolution imaging and detailed interface analysis, Transmission Electron Microscopy (TEM) is employed. Cross-sectional TEM can reveal the crystallinity of the film, the presence of any amorphous layers at the interface, and the nature of the film-substrate boundary. While specific TEM studies on this compound are not widely documented, the technique is standard for characterizing thin films grown using metalorganic precursors.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative chemical analysis and information about the chemical states of the elements at the film's surface and at the interface. By analyzing the core level spectra of the constituent elements, one can understand the chemical bonding and identify any interfacial reactions. For example, in the analysis of CaF₂ particulate biomaterials, XPS survey spectra confirm the main atomic components, and high-resolution spectra of Ca 2p, F 1s, and O 1s reveal their chemical environments. researchgate.net The typical spin-orbit splitting of the Ca 2p peak can confirm the Ca(II) oxidation state. researchgate.net Such analysis would be critical in assessing the purity and stoichiometry of films derived from this compound.

The following table summarizes the application of these techniques in the characterization of thin films derived from calcium-containing precursors:

Technique Information Obtained Example Application Reference
Cross-Sectional FE-SEM Film thickness, morphology, columnar growthMeasurement of a 120 ± 4 nm CaF₂ thin film on borosilicate glass. mdpi.com
EDX Elemental compositionConfirmation of Ca, F, and Eu in doped CaF₂ films and absence of C and O impurities from the precursor. nih.gov
XPS Surface and interface chemical composition, chemical states of elementsIdentification of atomic components and chemical bonding in CaF₂ materials. researchgate.net

Emerging Research Directions and Future Prospects

Development of Novel Calcium Hexafluoroacetylacetonate Precursors with Enhanced Properties

A primary focus of current research is the rational design of new calcium precursors derived from the hexafluoroacetylacetonate ligand system. The goal is to create compounds with tailored properties that are optimized for specific applications, particularly in thin-film deposition techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD).

The volatility and thermal stability of a precursor are critical parameters for its successful application in vapor deposition processes. For this compound, researchers are exploring various strategies to modify the ligand structure to enhance these properties. One promising approach involves the introduction of silyl (B83357) ether ligands.

In a recent study, new group two metal complexes, including a calcium derivative, were synthesized using ethereal and hexafluoroacetylacetonate (hfacH) ligands. nih.gov It was observed that the introduction of a silyl ether ligand led to the formation of monomeric calcium complexes with increased volatility. nih.gov Specifically, calcium complexes with a tmge (monomethyl ether) ligand tended to be more volatile than those with a mee (silyl ether) ligand. acs.org This difference is attributed to variations in the coordination number of the central calcium atom, which is influenced by its atomic size. acs.org These highly volatile complexes are promising candidates for use as ALD or MOCVD precursors for the fabrication of metal oxide thin films. nih.govacs.org

The thermal properties of these modified precursors are crucial for their application. The table below summarizes the volatility characteristics of different ligand-modified calcium complexes.

Complex TypeLigand ModificationVolatilityPotential Application
Calcium bis(diketonate)Silyl ether ligandEnhancedALD/MOCVD Precursor
Calcium bis(diketonate)Monomethyl ether ligandHigher than silyl etherALD/MOCVD Precursor

This table is generated based on the research finding that different ethereal ligands impact the volatility of the resulting calcium complexes. acs.org

The synthesis of complex materials, such as multimetal oxides, often requires precise stoichiometric control of the constituent elements. Single-source precursors (SSPs), which contain two or more desired elements in a single molecule, offer a significant advantage in achieving this control. While research into this compound as a component in SSPs for complex oxides is still an emerging area, the principles of SSP design are well-established for other metal-organic compounds.

The development of mixed-metal single-source precursors is a key strategy for synthesizing complex metal oxides used in a wide range of applications, including photocatalysis, transparent conductive materials, and components for supercapacitors and batteries. The design of such precursors involves the careful selection of ligands and metal combinations to ensure the desired stoichiometry is maintained during the decomposition process. The use of chelating ligands, like hexafluoroacetylacetonate, is common in the formation of these complex precursor molecules.

Future research in this area could focus on synthesizing heterometallic complexes that incorporate this compound alongside other metal acetylacetonate (B107027) derivatives. These SSPs could then be used for the controlled deposition of complex calcium-containing oxides.

Exploration of New Application Areas in Advanced Functional Materials

The unique properties of this compound make it a candidate for a variety of advanced functional materials. Researchers are beginning to explore its potential in optoelectronics, catalysis, and energy technologies.

In the field of optoelectronics, there is a growing demand for high-quality thin films for applications such as luminescent displays and optical coatings. Calcium fluoride (B91410) (CaF₂) is a material known for its use in optical coatings, and volatile precursors are essential for its deposition via MOCVD or ALD. nih.gov The development of highly volatile calcium precursors, such as modified this compound, is therefore of significant interest for these applications. nih.gov

The ability to deposit uniform, thin films of calcium-containing materials opens up possibilities for creating novel luminescent films and protective optical coatings. The hexafluoroacetylacetonate ligand itself can also contribute to the luminescent properties of the resulting material, a phenomenon that warrants further investigation.

While the direct catalytic activity of this compound is not yet widely reported, the broader family of calcium-based catalysts is gaining prominence in organic synthesis. nih.gov Calcium acetylacetonate, a related compound, is known to act as a catalyst in various organic reactions and as a heat stabilizer in polymers. nbinno.com

The catalytic potential of calcium compounds stems from the Lewis acidic nature of the calcium ion. It is plausible that this compound could serve as a precursor for the synthesis of catalytically active calcium-based materials, such as finely dispersed calcium oxide or calcium fluoride nanoparticles on a support. These materials could find applications in a range of catalytic reactions. Prominent examples of calcium's versatility in catalysis include its use in amination of π-activated alcohols, the Beckmann rearrangement under mild conditions, and the Nazarov-type electrocyclization of alkenyl aryl carbinols. nih.gov

Calcium is an earth-abundant element with favorable properties for energy storage applications. nih.gov While much of the current research focuses on calcium-ion batteries and thermochemical energy storage using calcium carbonate, there is potential for this compound to play a role in this field. nih.govnih.govrsc.org

One area of possibility is in the development of new electrode materials for rechargeable calcium-ion batteries. nih.gov this compound could serve as a precursor for the synthesis of novel calcium-containing electrode materials with specific nanostructures that could enhance their electrochemical performance. Additionally, in the realm of thermochemical energy storage, which utilizes the reversible chemical reaction of materials like limestone to store and release heat, there may be opportunities to use this compound to create more efficient and cyclically stable storage materials. nih.gov

Advanced In Situ Characterization during Deposition Processes

The evolution of thin film deposition techniques, such as Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD), using this compound as a precursor, has necessitated the parallel development of advanced in situ characterization methods. These techniques are crucial for real-time monitoring and control of the growth process, leading to enhanced film quality, reproducibility, and a deeper understanding of the underlying chemical and physical phenomena. In situ characterization provides immediate feedback on critical parameters like growth rate, film thickness, surface morphology, and chemical composition, which is invaluable for optimizing the deposition of calcium-containing thin films for various applications.

One of the key in situ techniques that holds significant promise for monitoring the deposition from this compound is Fourier Transform Infrared Spectroscopy (FTIR) . In the context of MOCVD, in situ FTIR can be employed to analyze the gas-phase species present in the reactor. This allows for the study of the decomposition pathways of the this compound precursor and the identification of reaction byproducts. For instance, in a water-assisted MOCVD process, FTIR can monitor the interaction of water vapor with the precursor, shedding light on the mechanism of film growth.

Reflection High-Energy Electron Diffraction (RHEED) is another powerful in situ tool, particularly for monitoring the growth of epitaxial or highly crystalline films. RHEED provides real-time information on the crystal structure and surface morphology of the growing film. By observing the diffraction patterns, it is possible to determine the growth mode (e.g., layer-by-layer, island growth) and to detect the formation of crystalline phases. While not specifically documented for this compound, RHEED has been successfully used to monitor the epitaxial growth of calcium fluoride (CaF2) films on silicon substrates, demonstrating its applicability for related systems. redalyc.org

Auger Electron Spectroscopy (AES) , when integrated into a deposition system, offers in situ analysis of the elemental composition of the film surface. This is particularly useful for verifying the stoichiometry of the deposited material and for detecting any impurities that may be incorporated during growth. For example, in the deposition of calcium fluoride films, in situ AES can confirm the Ca to F ratio and ensure the absence of contaminants like carbon or oxygen. redalyc.org

The table below summarizes some of the key advanced in situ characterization techniques and their potential applications in the context of deposition processes using this compound.

In Situ TechniqueInformation ProvidedRelevance for this compound Deposition
Fourier Transform Infrared Spectroscopy (FTIR)Gas-phase species, precursor decomposition pathways, reaction byproducts.Understanding the reaction mechanism of Ca(hfac)₂ and optimizing process chemistry.
Reflection High-Energy Electron Diffraction (RHEED)Crystal structure, surface morphology, growth mode.Real-time monitoring of the crystallinity and surface quality of CaF₂ and other calcium-containing films.
Auger Electron Spectroscopy (AES)Elemental composition of the film surface.In situ verification of film stoichiometry and purity.
Spectroscopic Ellipsometry (SE)Film thickness, optical constants, surface roughness.Precise real-time control of film thickness and optical properties.
Quadrupole Mass Spectrometry (QMS)Residual gas analysis, reaction kinetics.Monitoring precursor delivery and identifying volatile reaction products.

Integration with Machine Learning and AI for Materials Design and Process Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the field of materials science, and the design and optimization of processes involving this compound are no exception. These computational tools can accelerate the discovery of new materials with desired properties and significantly reduce the experimental effort required for process optimization.

In the realm of materials design , AI algorithms can be trained on existing materials databases to predict the properties of novel compounds. For instance, by inputting the structural and chemical information of this compound and potential co-reactants, machine learning models could predict the properties of the resulting thin films, such as their electronic bandgap, dielectric constant, or optical transparency. This predictive capability allows for the virtual screening of a vast number of potential material compositions before committing to expensive and time-consuming experimental synthesis.

For process optimization , machine learning models can be developed to understand the complex relationships between deposition parameters and final film properties. In an MOCVD or ALD process using this compound, parameters such as precursor temperature, flow rate, substrate temperature, and pressure all interact in a non-linear fashion to influence the growth rate, composition, and microstructure of the film. By feeding experimental data into an ML model, it is possible to create a predictive tool that can identify the optimal process conditions to achieve a specific set of desired film characteristics. This approach can significantly reduce the number of experiments needed for process development.

One promising area is the use of AI for the prediction of optimal deposition parameters . For instance, an AI model could be trained on data from past deposition runs to predict the laser power required for stable material deposition in a laser-assisted process. icaleo.org This would eliminate the need for extensive trial-and-error experimentation when changing component geometries or other process variables. icaleo.org

The table below illustrates the potential applications of machine learning and AI in the context of this compound.

Application AreaMachine Learning / AI TechniquePotential Impact
Materials Design Generative Models, High-Throughput ScreeningAccelerated discovery of new calcium-containing materials with tailored properties.
Process Optimization Bayesian Optimization, Neural NetworksRapid identification of optimal deposition parameters for desired film quality, reducing experimental costs.
Property Prediction Regression Models, Support Vector MachinesAccurate prediction of thin film properties (e.g., porosity, thickness) based on process parameters. le.ac.ukmdpi.com
Real-Time Process Control Reinforcement LearningDevelopment of autonomous deposition systems that can adjust parameters in real-time to maintain optimal growth conditions.

While the direct application of these advanced computational techniques to this compound is still an emerging area of research, the successes in broader materials science and for other precursor systems strongly indicate a future where AI and in situ characterization work in tandem to enable the intelligent and efficient synthesis of novel calcium-based materials.

Q & A

Q. What are the optimal synthesis methods for calcium hexafluoroacetylacetonate (Ca(hfac)₂) dihydrate, and how is purity verified?

this compound dihydrate is typically synthesized via ligand exchange reactions between calcium salts (e.g., CaCl₂) and hexafluoroacetylacetone (Hhfac) in aqueous or organic solvents. Key steps include pH control (neutral to slightly basic conditions) to facilitate ligand coordination and subsequent crystallization . Purity is assessed using:

  • Elemental analysis (C, H, F content verification).
  • Thermogravimetric analysis (TGA) to confirm the dihydrate structure (weight loss ~7.8% at 100–140°C) .
  • FTIR spectroscopy to identify characteristic ligand vibrations (e.g., C=O stretch at ~1650 cm⁻¹, CF₃ peaks at 1200–1100 cm⁻¹) .

Q. How does the thermal stability of Ca(hfac)₂ influence its suitability as a precursor for thin-film deposition?

Ca(hfac)₂ dihydrate exhibits a melting point of 135–140°C and sublimes at 180°C under low pressure (0.07 mm Hg), making it viable for vapor-phase deposition techniques like atomic layer deposition (ALD). However, thermal decomposition above 230–240°C necessitates precise temperature control to avoid ligand degradation and oxygen contamination in films . Researchers should pair TGA with mass spectrometry (MS) to monitor decomposition byproducts (e.g., CF₃ fragments) during precursor sublimation .

Q. What spectroscopic techniques are critical for characterizing Ca(hfac)₂ coordination chemistry?

  • NMR spectroscopy : ¹⁹F NMR detects ligand symmetry and environmental changes (e.g., δ −70 to −75 ppm for CF₃ groups).
  • X-ray crystallography : Resolves coordination geometry (e.g., octahedral Ca²⁺ center with two bidentate hfac⁻ ligands and two water molecules) .
  • UV-Vis spectroscopy : Monitors ligand-to-metal charge transfer transitions (e.g., absorption bands at 250–300 nm) .

Advanced Research Questions

Q. How can atomic layer deposition (ALD) protocols using Ca(hfac)₂ be optimized to minimize oxygen incorporation in CaF₂ films?

In ALD, Ca(hfac)₂ reacts with ozone at 300°C to form CaF₂ films with <5 at.% oxygen. Optimization strategies include:

  • Pulse duration tuning : Extended precursor pulses ensure complete ligand exchange.
  • Alternating fluorination steps : Introduce Hhfac as a secondary fluorine source to scavenge residual oxygen .
  • In situ monitoring : Use quartz crystal microbalance (QCM) and ellipsometry to track growth rates (e.g., 0.3 Å/cycle) and film stoichiometry .

Q. What mechanisms explain contradictory volatility trends in Ca(hfac)₂ complexes under varying ligand environments?

Ca(hfac)₂ exhibits low volatility alone but forms highly volatile adducts with crown ethers (e.g., 18-crown-6). This arises from:

  • Steric effects : Crown ethers reduce intermolecular interactions, enhancing sublimation.
  • Electron withdrawal : Fluorinated ligands lower electron density at the Ca²⁺ center, weakening lattice energy .
    Methodologically, Knudsen effusion mass spectrometry quantifies vapor pressures, while DFT calculations model ligand-Ca²⁺ interactions .

Q. How do ligand substitution reactions of Ca(hfac)₂ impact its reactivity in coordination chemistry?

Hhfac⁻ ligands can be substituted with stronger-field ligands (e.g., cyclopentadienyl, acetylide) under anhydrous conditions. Key considerations:

  • Solvent choice : Nonpolar solvents (e.g., toluene) favor ligand dissociation.
  • Temperature control : Substitution occurs at 60–80°C without decomposing the Ca²⁺ core .
  • Monitoring : Use ESI-MS to detect intermediate species (e.g., [Ca(hfac)(L)]⁺, where L = incoming ligand) .

Q. What analytical approaches resolve discrepancies in reported Ca(hfac)₂ decomposition pathways?

Conflicting reports on decomposition products (e.g., CaF₂ vs. CaO) arise from varying oxygen partial pressures. Researchers should:

  • Perform in situ XPS to track surface composition during thermal treatment.
  • Couple TGA-MS to correlate mass loss with gas-phase species (e.g., CO₂ from ligand oxidation) .

Methodological Best Practices

  • Handling hygroscopicity : Store Ca(hfac)₂·2H₂O in anhydrous gloveboxes to prevent hydration state changes .
  • Safety protocols : Use HF-resistant materials (e.g., PTFE) during decomposition studies due to potential HF release .

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